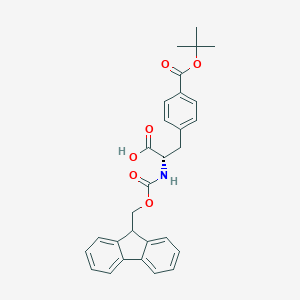

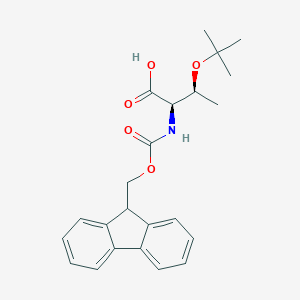

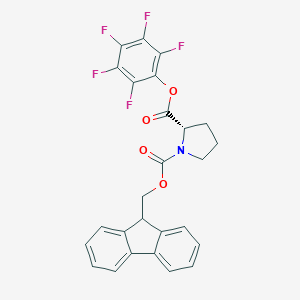

Fmoc-L-Val-CHN2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Surfactant Properties and Chiroptical Spectroscopy

Fmoc-L-Val-CHN2, as part of FMOC-amino acid surfactants, demonstrates notable surfactant properties. This is evidenced by the concentration-dependent behavior of solutions containing these surfactants, with critical micelle concentrations for various FMOC-amino acids (including FMOC-L-Val) established at ~0.1 M. The surfactants, interestingly, adopt bilayer structures and exhibit intriguing chiroptical properties. The specific rotation notably increases beyond the critical micelle concentration, suggesting a concentration-dependent alteration in the size and shape of the aggregates formed by these surfactants, which can open new avenues for research (Vijay & Polavarapu, 2012).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fmoc-L-Val-CHN2 has been utilized in structural studies using solid-state nuclear magnetic resonance (NMR) spectroscopy. The research included one- and two-dimensional NMR correlation spectroscopy, demonstrating the potential of 17O NMR as a probe for structural studies of biological systems. The study utilized FMOC-protected amino acids, including FMOC-L-Val, and revealed the feasibility of measuring interatomic distances and exploring hydrogen bonding in biomolecular solids through 17O NMR (Keeler et al., 2017).

Biochemical Analysis and Peptide Synthesis

Fmoc-L-Val-CHN2, as a derivative of amino acids and peptides, is a key component in biochemical analysis and peptide synthesis. Techniques involving FMOC derivatization of amino acids and peptides have been developed, enhancing the accuracy and efficiency of biochemical analyses. Such derivatization facilitates the detection and analysis of these compounds, playing a crucial role in understanding biochemical structures and interactions (Shangguan et al., 2001).

Propiedades

IUPAC Name |

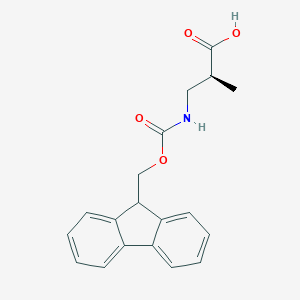

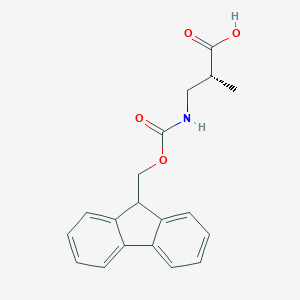

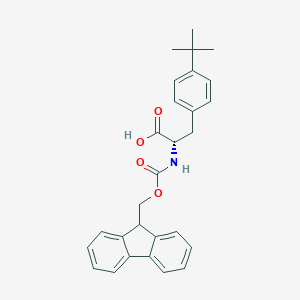

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNUSIQJSEXIR-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Val-CHN2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)